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Compound of Interest

Compound Name: 4-Nitrothioanisole

Cat. No.: B1212185

This technical guide provides a comprehensive overview of 4-Nitrothioanisole, a key
intermediate in the chemical and pharmaceutical industries. The document details its chemical
identity, physicochemical properties, synthesis protocols, and its significant role in the
development of targeted cancer therapies, specifically as a precursor to the Bruton's tyrosine
kinase (BTK) inhibitor, Pirtobrutinib. This guide is intended for researchers, scientists, and
professionals involved in drug discovery and development.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature and various identifiers for 4-Nitrothioanisole are crucial for accurate
documentation and research. The standard IUPAC name for this compound is 1-
methylsulfanyl-4-nitrobenzene.[1] It is also widely known by several synonyms, which are listed
in the table below.
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Identifier Type Value

IUPAC Name 1-methylsulfanyl-4-nitrobenzene[1]
Common Name 4-Nitrothioanisole

CAS Number 701-57-5[1][2][3][4][5]

Molecular Formula C7H7NO2S[1][2][4]

Synonyms

1-(Methylthio)-4-nitrobenzene[1][2]

1-Nitro-4-(methylthio)benzene[2]

4-(Methylthio)nitrobenzene[4]

4-Nitrophenyl methyl sulfide[1][2]

Methyl 4-nitrophenyl sulfide[1][2][5]

p-Nitrophenyl methyl sulfide[2][4]

p-Nitrothioanisole[2][4]

Benzene, 1-(methylthio)-4-nitro-[1][2]

methyl(4-nitrophenyl)sulfane[2][4]

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of 4-
Nitrothioanisole is essential for its safe handling, application in synthesis, and for predicting its
behavior in various chemical environments.

Physical and Chemical Properties

4-Nitrothioanisole is a light yellow to brown crystalline solid at room temperature with a
characteristic faint sulfurous or strong odor.[2] It is sparingly soluble in water but soluble in
organic solvents such as toluene.[2][6][7]
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Property Value

Molecular Weight 169.20 g/mol [1][5]

Melting Point 66-69 °C (lit.) or 68-72 °C (lit.)[4][6][8]
Boiling Point 140 °C at 2 mmHg[4][6]

Density 1.2391 g/cm3[4]

Refractive Index 1.6401 (estimate)[4]

Flash Point 128.8 °C[6]

Water Solubility Sparingly soluble/Insoluble[2]
Solubility in other solvents Soluble in Toluene[6][7]

Appearance Light yellow to brown solid[2]

Spectral Data

Spectroscopy Type Observed Peaks/Signals

3 (ppm): 8.16 (d, J = 9.0 Hz, 2H), 7.42 (d, J =

'H-NMR (400 MHz, d4-MeOD) 9.0 Hz, 2H), 2.59 (s, 3H)[5]

The IR spectrum of the related compound 4-
R Spect nitrothiophenol shows a prominent NO2
ectrosco
P Py symmetric stretching vibration band at 1336

cm~L.

Toxicological Profile

4-Nitrothioanisole is considered moderately toxic and should be handled with appropriate
safety precautions.[2] It is harmful if swallowed, inhaled, or in contact with skin.[2] Direct
contact may cause skin and eye irritation.[2] Prolonged or repeated exposure could potentially
lead to liver or kidney damage.[2] There is currently insufficient evidence to classify it as a
carcinogen by major regulatory agencies.[2]
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Experimental Protocols: Synthesis of 4-
Nitrothioanisole

The synthesis of 4-Nitrothioanisole is well-documented, with various methods developed to
improve yield and purity. A notable and efficient method is a one-vessel process that avoids the
isolation of intermediates.[9][10]

One-Vessel Synthesis from 4-Nitrochlorobenzene

This process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide
(NazS2), followed by an alkaline sodium sulfide (NazS) solution and a methylating agent.[9][10]
This method is advantageous for its high yield (over 90%) and the high purity of the final
product, which often allows for its direct use in subsequent reactions without extensive
purification.[10]

Materials:

4-Nitrochlorobenzene

e Sodium sulfide trihydrate (Na2S-3H20)

o Sulfur

e Methanol

e Sodium hydroxide (NaOH) or sodium methylate
o Methyl chloride (or another methylating agent)
e Chlorobenzene (for workup)

Procedure:

o A solution of 4-nitrochlorobenzene in methanol is prepared and warmed to approximately 50-
70 °C.[9]

e A hot methanolic solution of sodium disulfide (prepared from sodium sulfide and sulfur) is
added to the 4-nitrochlorobenzene solution. The reaction is typically allowed to proceed for
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about 2 hours at reflux temperature.[9]

e An alkaline solution of sodium sulfide (prepared from sodium sulfide and sodium hydroxide in
methanol) is then added to the reaction mixture. This is also maintained at reflux temperature
for about 1 hour.[11]

» After cooling the mixture, a methylating agent such as methyl chloride is introduced.[9]

e The product is worked up by distilling off the methanol, adding chlorobenzene, and filtering to
remove inorganic salts. The final product, 4-Nitrothioanisole, is obtained by distillation of
the filtrate.[12]

Below is a graphical representation of the synthesis workflow.
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Caption: Experimental workflow for the one-vessel synthesis of 4-Nitrothioanisole.

Application in Drug Development: Synthesis of
Pirtobrutinib

4-Nitrothioanisole serves as a crucial pharmaceutical intermediate.[3] One of its significant
applications is in the synthesis of Pirtobrutinib (Jaypirca), a highly selective, non-covalent
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Bruton's tyrosine kinase (BTK) inhibitor.[2][3][6] Pirtobrutinib is used in the treatment of adult
patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic
leukemia (CLL).[3]

Pirtobrutinib's Mechanism of Action and the B-Cell
Receptor (BCR) Signaling Pathway

Pirtobrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell
receptor (BCR) signaling pathway.[2][6] This pathway is vital for the proliferation, trafficking,
and survival of B-cells.[1] In many B-cell malignancies, the BCR signaling pathway is
constitutively active, leading to uncontrolled B-cell growth.[2]

By binding to BTK, Pirtobrutinib blocks its kinase activity, thereby inhibiting downstream
signaling molecules such as PLCy2, AKT, and NF-kB.[2] This disruption of the BCR signaling
cascade ultimately leads to the inhibition of malignant B-cell proliferation and induces apoptosis
(programmed cell death).[2][11] A key advantage of Pirtobrutinib is its non-covalent, reversible
binding to BTK, which allows it to be effective against tumors that have developed resistance to
covalent BTK inhibitors (like ibrutinib) through mutations at the C481 binding site.[1][2]

The following diagram illustrates the B-cell receptor signaling pathway and the inhibitory action
of Pirtobrutinib.
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Caption: The B-cell receptor signaling pathway and the inhibitory effect of Pirtobrutinib on BTK.

Conclusion

4-Nitrothioanisole is a versatile chemical intermediate with significant applications in the
pharmaceutical industry, most notably in the synthesis of the BTK inhibitor Pirtobrutinib. Its
well-defined chemical properties and established synthesis protocols make it a valuable
compound for researchers and drug development professionals. A comprehensive
understanding of its characteristics and applications is crucial for leveraging its full potential in
the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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